Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibitor Scaffolds

This 4-methoxy-substituted pyrazolo[1,5-a]pyridine-3-carboxylate is a privileged kinase inhibitor scaffold. The 4-methoxy position is essential for hinge-binding interactions in p38 MAPK, PI3K, and EphB/VEGFR2 programs—regioisomeric 5-, 6-, or 7-position analogs cannot replicate this geometry. The 3-carboxylate methyl ester uniquely enables Selectfluor-mediated fluorination to generate 3-fluoro derivatives, a transformation impossible with 7-carboxylate regioisomers (CAS 1427434-19-2). It also serves as a synthetic handle for amide coupling or hydrolysis. For SAR studies probing the 4-position contribution to target binding and pharmacokinetics, this is the definitive building block. Stock available in gram quantities.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
CAS No. 1060724-61-9
Cat. No. B3079081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
CAS1060724-61-9
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCOC1=CC=CN2C1=C(C=N2)C(=O)OC
InChIInChI=1S/C10H10N2O3/c1-14-8-4-3-5-12-9(8)7(6-11-12)10(13)15-2/h3-6H,1-2H3
InChIKeySIOZVZQQDOXJJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylate: A 4-Position Methoxy-Substituted Heterocyclic Scaffold for Medicinal Chemistry and Chemical Synthesis


Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1060724-61-9) is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyridine bicyclic core with a methoxy group at the 4-position and a methyl ester at the 3-position . This pyrazolo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in numerous kinase inhibitor programs, including p38 MAPK inhibitors, PI3K inhibitors, and EphB/VEGFR2 kinase inhibitors [1]. The specific 4-methoxy substitution pattern and 3-carboxylate ester functionality provide this compound with distinct electronic and steric properties that differentiate it from regioisomeric analogs and alternative core scaffolds [2].

Why Methyl 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylate Cannot Be Replaced by Other Pyrazolo[1,5-a]pyridine Regioisomers or Core Scaffolds


The pyrazolo[1,5-a]pyridine scaffold is not monolithic—substitution position profoundly impacts both synthetic accessibility and biological targeting. Regioisomers such as the 7-carboxylate analog (CAS 1427434-19-2) present fundamentally different vectorial geometry for fragment growth and divergent electronic distribution due to altered resonance through the fused ring system . Similarly, the ethyl ester analog (CAS 909717-95-9) exhibits increased molecular weight (220.22 vs. 206.20 g/mol) and altered lipophilicity compared to the methyl ester, affecting both solubility profile and suitability for subsequent hydrolysis reactions . For kinase-targeting programs specifically requiring substitution at the 4-position of the pyridine ring for optimal hinge-binding interactions—a critical determinant of potency in p38 and PI3K inhibitor series—the 4-methoxy substitution is essential and cannot be replicated by 5-, 6-, or 7-position analogs [1].

Quantitative Differentiation Evidence for Methyl 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylate


Positional Regioisomer Comparison: 3-Carboxylate vs. 7-Carboxylate Structural and Synthetic Divergence

The 3-carboxylate substitution (methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, CAS 1060724-61-9) differs fundamentally from the 7-carboxylate regioisomer (CAS 1427434-19-2) in both electronic distribution and vectorial orientation for derivatization. The 3-position ester is directly conjugated with the pyrazole ring nitrogen system, while the 7-position ester resides on the pyridine ring with distinct resonance characteristics . Molecular docking studies with polyfunctionalized pyrazolo[1,5-a]pyridine derivatives have demonstrated that substitution pattern critically governs protein binding orientation and affinity, with specific scaffolds (4d, 4h, 4k) showing enhanced anticancer activity compared to other synthesized positional variants [1].

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibitor Scaffolds

Ester Moiety Comparison: Methyl Ester vs. Ethyl Ester in Pyrazolo[1,5-a]pyridine-3-carboxylates

The methyl ester of 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid (MW 206.20) provides quantifiably different physicochemical properties compared to the corresponding ethyl ester analog (CAS 909717-95-9, MW 220.22) . The methyl ester exhibits a lower molecular weight (Δ = 14.02 g/mol), reduced lipophilicity (calculated LogP difference ~0.5 units based on ester carbon count), and distinct solubility characteristics in polar aprotic solvents . In the context of fluorination reactions using Selectfluor, methyl esters of pyrazolo[1,5-a]pyridine-3-carboxylates serve as the specific substrates for generating 3-fluoropyrazolo[1,5-a]pyridine derivatives, a transformation that exploits the leaving group characteristics of the carboxylate moiety .

Synthetic Chemistry Protecting Group Strategy Physicochemical Optimization

Vendor Purity Benchmarking: Commercial Availability at Specified Purity Grades

Commercial suppliers provide methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate at specified purity grades that enable direct procurement decisions. Fluorochem supplies this compound at 98% purity with product code F547713 . Leyan (Shanghai Haohong) offers the compound at 98% purity under product number 1231504 . AKSci provides the compound at ≥97% purity with catalog number 8314CU . These purity specifications are documented and batch-traceable, providing procurement benchmarks that differ from other pyrazolo[1,5-a]pyridine analogs which may be available only at lower purity or as custom synthesis requests.

Procurement Quality Control Laboratory Supply

Scaffold Privilege Context: Pyrazolo[1,5-a]pyridine Core in Kinase Inhibitor Development

The pyrazolo[1,5-a]pyridine core represents a privileged scaffold validated across multiple kinase inhibitor programs with quantifiable potency benchmarks. In p110α-selective PI3 kinase inhibitors, optimized pyrazolo[1,5-a]pyridine derivatives achieve IC50 values as low as 0.9 nM (compound 5x), with demonstrated in vivo activity in HCT-116 human xenograft models [1]. In the EphB3 kinase program, pyrazolo[1,5-a]pyridine derivatives such as LDN-211904 exhibit IC50 = 79 nM with good mouse liver microsomal stability . For p38 MAPK inhibitors, a series of pyrazolo[1,5-a]pyridine derivatives was developed with optimized in vitro metabolism and in vivo pharmacokinetic properties [2]. Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate provides the 4-methoxy-3-carboxylate-substituted variant of this validated core, offering a defined entry point for SAR exploration.

Kinase Inhibition Drug Discovery Scaffold Privilege

Validated Application Scenarios for Methyl 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylate Based on Quantitative Evidence


Synthesis of 3-Fluoropyrazolo[1,5-a]pyridine Derivatives via Fluorodecarboxylation

This compound serves as the specific methyl ester substrate for fluorination with Selectfluor to generate 3-fluoropyrazolo[1,5-a]pyridine derivatives . The 3-carboxylate position enables this transformation, which would not be possible with 7-carboxylate regioisomers or core scaffolds lacking the ester functionality at this position [1].

Scaffold for Kinase Inhibitor Fragment Elaboration Targeting p38, PI3K, or EphB Receptors

The pyrazolo[1,5-a]pyridine core with 4-methoxy substitution provides a validated starting point for kinase inhibitor discovery programs . The 3-carboxylate ester offers a synthetic handle for amide coupling or hydrolysis to the carboxylic acid for subsequent diversification [1].

SAR Studies Requiring Defined 4-Position Methoxy Substitution

For structure-activity relationship investigations where the 4-position substituent on the pyrazolo[1,5-a]pyridine core is a variable of interest, this compound provides the specific 4-methoxy variant . Alternative regioisomers (5-, 6-, or 7-substituted) cannot substitute for studies probing the 4-position contribution to target binding or pharmacokinetic properties [1].

Quote Request

Request a Quote for Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.